molecular formula C7H6BNO2 B159421 4-Cyanophenylboronic acid CAS No. 126747-14-6

4-Cyanophenylboronic acid

Cat. No.: B159421
CAS No.: 126747-14-6
M. Wt: 146.94 g/mol
InChI Key: CEBAHYWORUOILU-UHFFFAOYSA-N
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Description

4-Cyanophenylboronic acid (C₇H₆BNO₂, CAS 126747-14-6) is an arylboronic acid derivative featuring a cyano (-CN) substituent at the para position of the phenyl ring. This electron-withdrawing group significantly influences its electronic and steric properties, making it a versatile reagent in organic synthesis. It is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, which are pivotal in pharmaceuticals, agrochemicals, and materials science . Additionally, its unique electronic profile enables applications in glucose sensing via fluorescence modulation in carbon nanotube-based systems .

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Cyanophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for large-scale synthesis .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

4-Cyanophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    4-Cyanophenol: Formed through oxidative hydroxylation.

    Trifluoromethylated Derivatives: Formed through trifluoromethylation.

Scientific Research Applications

Organic Synthesis

4-Cyanophenylboronic acid is predominantly used as a reagent in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, this compound was successfully employed to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness as a coupling partner with aryl halides .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Example: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For instance, modifications to the boronic acid moiety have led to compounds with enhanced activity against breast cancer cells .

Quorum Sensing Inhibition

Recent studies have explored the role of boronic acids, including this compound, as inhibitors of bacterial quorum sensing. This mechanism is crucial for bacterial communication and biofilm formation.

Case Study: Inhibition of Vibrio harveyi

A study demonstrated that this compound inhibits quorum sensing in Vibrio harveyi, reducing bioluminescence and biofilm formation. This suggests potential applications in developing antimicrobial agents that disrupt bacterial communication .

Material Science

This compound is also utilized in material science for synthesizing functional materials.

Application: Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance their properties. For example, its inclusion can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Electrochemical Studies

Electrochemical properties of this compound have been investigated, revealing its potential as an electroactive material.

Findings: Reversible Oxidation

In electrochemical studies, it was found that this compound undergoes reversible one-electron oxidation, making it suitable for applications in sensors and energy storage devices .

Mechanism of Action

The primary mechanism of action of 4-cyanophenylboronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This process results in the formation of a new carbon-carbon bond, leading to the desired product .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

4-Cyanophenylboronic acid exhibits distinct reactivity compared to other boronic acids due to the cyano group’s electron-withdrawing nature. In a study using the XPhos Pd G2 catalyst, this compound yielded only 48% in a coupling reaction, whereas electron-rich (e.g., 4-methoxyphenylboronic acid) and electron-poor (e.g., 4-nitrophenylboronic acid) substrates achieved yields >80% under identical conditions. This underperformance was attributed to steric hindrance and reduced electron density at the boron center, slowing transmetalation .

Table 1: Yields in Cross-Coupling Reactions

Boronic Acid Substituent Type Yield (%) Reaction Conditions
This compound Electron-withdrawing 48 XPhos Pd G2, 2.5 eq. boronic acid
4-Methoxyphenylboronic acid Electron-donating 92 Same as above
4-Nitrophenylboronic acid Electron-withdrawing 85 Same as above

In contrast, this compound demonstrated superior efficiency (98% yield) in copper(II)-catalyzed azidation when used as a boronic acid rather than its pinacol ester (82% yield), highlighting the importance of the boron species in reaction optimization .

Electronic and Steric Effects

The para-cyano group reduces electron density at the boron atom, altering reactivity in nucleophilic substitutions. For instance, in glucose-sensing applications, this compound induced a reversible red shift in single-walled carbon nanotube (SWNT) fluorescence via excited-state electron transfer. This contrasts with 4-chlorophenylboronic acid, which exhibited a "turn-on" fluorescence response. Both substituents are electron-withdrawing, but the cyano group’s stronger inductive effect (-σ = 1.00 vs. -σ = 0.23 for Cl) enables distinct sensing mechanisms .

Table 2: Substituent Effects in Glucose Sensing

Boronic Acid Fluorescence Response Mechanism
This compound Reversible red shift Excited-state electron transfer disrupted by glucose binding
4-Chlorophenylboronic acid Turn-on signal Competitive displacement of boronic acid from SWNT surface

Contradictions and Context-Dependent Performance

In photocatalytic hydroxylation, this compound and other derivatives (e.g., 4-methoxy, 4-nitro) showed identical yields (5%) under LED light, suggesting minimal substituent impact in this system . This contrasts with cross-coupling reactions, where substituent effects dominate. Such discrepancies highlight the need for reaction-specific optimization.

Biological Activity

4-Cyanophenylboronic acid (CAS Number: 126747-14-6) is an aryl boronic acid that has garnered attention due to its diverse biological activities and applications in chemical synthesis. This article explores its biological activity, including its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C7_7H6_6BNO2_2
  • Molecular Weight : 146.94 g/mol
  • Appearance : White to yellow powder
  • Solubility : Soluble in methanol

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, influencing biological pathways.

Key Mechanisms:

  • Quorum Sensing Inhibition : Research indicates that boronic acids, including this compound, can inhibit quorum sensing in bacteria such as Vibrio harveyi. This inhibition disrupts communication among bacterial populations, potentially leading to reduced virulence and biofilm formation .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, including kinases, which play critical roles in cell signaling pathways. For instance, it serves as a precursor for Tpl2 kinase inhibitors .
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Applications in Medicinal Chemistry

This compound is utilized extensively in the synthesis of various biologically active compounds. Its role as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is particularly notable.

Notable Applications:

  • Synthesis of Thrombin Receptor Antagonists : It has been used to synthesize Himabacine analogs, which are potential antiplatelet agents .
  • Antimalarial Compounds : The compound is involved in the development of antimalarial drugs through cross-coupling reactions .
  • P2X7 Antagonists : It is also a precursor for synthesizing P2X7 antagonists, which are being explored for pain management therapies .

Research Findings and Case Studies

Several studies highlight the biological activity and applications of this compound:

StudyFindings
Inhibition of Quorum SensingDemonstrated that this compound effectively inhibits quorum sensing mechanisms in Vibrio harveyi, reducing biofilm formation .
Antimicrobial PropertiesExhibited significant antimicrobial activity against multiple strains of bacteria, indicating potential therapeutic applications .
Synthesis of Bioactive CompoundsSuccessfully used in the synthesis of thrombin receptor antagonists and P2X7 antagonists, showcasing its versatility in drug development .

Q & A

Basic Questions

Q. What are the common synthesis routes for 4-Cyanophenylboronic acid, and what factors influence reaction yields?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Reacting trifluoromethanesulfonic acid 4-cyanophenyl ester with a boronic acid precursor yields ~71% product.
  • Route 2 : Using 4-chlorophenylboronic acid as a starting material achieves ~75% yield via nucleophilic substitution .
  • Key Factors : Catalyst selection (e.g., Pd-based catalysts), temperature control (e.g., 40°C autoclave reactions), and stoichiometric ratios of reagents significantly impact yields. Purification via column chromatography with ethyl acetate/PE mixtures is critical for purity .

Q. What are the key physicochemical properties of this compound relevant to cross-coupling reactions?

  • Properties :

  • Molecular weight: 146.94 g/mol; LogP (consensus): -0.27, indicating moderate hydrophobicity.
  • Solubility: 5.47 mg/mL in water, but higher solubility in methanol (ideal for Suzuki-Miyaura reactions) .
  • Stability: Decomposes above 350°C; sensitive to moisture, requiring anhydrous storage .

Q. What safety precautions are necessary when handling this compound?

  • Protocols :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315/H319 hazards).
  • Work in a fume hood to prevent inhalation (H335 risk).
  • Store in sealed containers at 8–25°C in dry, ventilated areas .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Suzuki-Miyaura coupling?

  • Mechanistic Insight : The electron-withdrawing cyano group (-CN) enhances the electrophilicity of the boron atom, facilitating transmetalation with palladium catalysts. This electronic effect stabilizes the boronate intermediate, improving coupling efficiency with aryl halides .

Q. What strategies optimize yield and purity in large-scale syntheses?

  • Optimization Methods :

  • Catalyst Tuning : Pd(PPh₃)₄ with DPPP ligand enhances reaction kinetics .
  • Solvent Selection : Acetone or THF improves solubility and reduces side reactions .
  • Post-Synthesis Purification : Silica gel chromatography or recrystallization from methanol/water mixtures ensures >98% purity .

Q. How can this compound be utilized in selective glucose biosensors?

  • Application : The boronic acid moiety binds reversibly to diols in glucose. In SERS-based assays, the cyano group’s Raman peak at 2226 cm⁻¹ (silent region) enables interference-free detection, achieving a 10 nM detection limit in urine .

Q. What analytical techniques characterize this compound and its derivatives?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms structure; boron shifts (~30 ppm in ¹¹B NMR) indicate boronate formation.
  • Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 146.94 for [M+H]⁺).
  • Chromatography : HPLC with UV detection monitors purity (>97%) .

Q. How do solvent choice and storage conditions affect stability?

  • Stability Data :

  • Storage : Anhydrous conditions (desiccators) prevent hydrolysis; avoid prolonged exposure to light.
  • Solvent Effects : Methanol enhances solubility but may form esters over time; DMSO is avoided due to boronate decomposition .

Properties

IUPAC Name

(4-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBAHYWORUOILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370217
Record name 4-Cyanophenylboronic acid
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Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126747-14-6
Record name 4-Cyanophenylboronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=126747-14-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanobenzeneboronic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromobenzonitrile (1.807 g, 0.009929 mol) in anhydrous tetrahydrofuran (30 mL) at −85° C. under nitrogen was added dropwise over 15 minutes a 2.1 M solution of n-butyl lithium in hexanes (4.7 mL, 0.0099 mol), and the mixture was stirred. After 20 minutes, trimethylborate (1.0 mL, 0.0088 mol) was added in one portion, and the mixture was allowed to slowly warm. After 40 minutes, the reaction was quenched with 1 M aqueous hydrochloric acid (2.2 mL, 0.0022 mol) and stirred. Solids began crystallizing after 1 hour. The solids were filtered, washed with diethyl ether, and dried under house vacuum (air bleed, T=40° C.) to give 0.918 g of crude (4-cyano-phenyl)boronic acid. This material was used in the next reaction without further purification.
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1.807 g
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2.2 mL
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Synthesis routes and methods II

Procedure details

A solution of 10.0 g (54.9 mmol) of 4-bromobenzonitrile in 100 mL of tetrahydrofuran was cooled to −85° C. wherupon 36.0 mL (57.6 mmol) of 1.6 M solution of n-butyllithium in hexane was added. The mixture was stirred for five minutes and 19.0 mL (82.4 mmol) of triisopropylborate was added. The mixture was stirred at −85° C. for 30 minutes then warmed to ambient temperature over one hour. To the mixture was added 35 mL of 5 N hydrochloric acid and stirring was continued for 2.5 hours. The mixture was diluted with 100 mL of saturated aqueous sodium chloride and extracted three times with 100 mL each of ethyl ether. The combined organics were dried (MgSO4), filtered and concentrated in vacuo. The residue was recrystallized from water and filtered to afford 2.0 g (25%) of the title compound.
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25%

Synthesis routes and methods III

Procedure details

17 g (100 mmol) of hydroxylamine sulfate were added at 70° C. to 15 g (100 mmol) of 4-formylphenylboronic acid, 10 g of water, 5 g (60 mmol) of pyridine and 200 ml of toluene. The mixture was then refluxed on a water separator. When all the water had been removed, the pyridinium salts were separated off, giving 12.7 g (87%) of 4-cyanophenylboronic acid.
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17 g
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10 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Cyanophenylboronic acid
4-Cyanophenylboronic acid
4-Cyanophenylboronic acid
4-Cyanophenylboronic acid
4-Cyanophenylboronic acid
4-Cyanophenylboronic acid

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